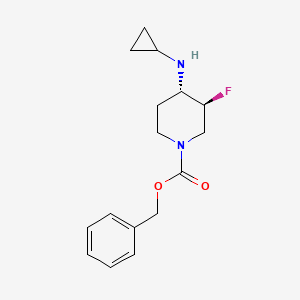

Trans-benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate

CAS No.: 2102410-60-4

Cat. No.: VC7876415

Molecular Formula: C16H21FN2O2

Molecular Weight: 292.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2102410-60-4 |

|---|---|

| Molecular Formula | C16H21FN2O2 |

| Molecular Weight | 292.35 |

| IUPAC Name | benzyl (3S,4S)-4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H21FN2O2/c17-14-10-19(9-8-15(14)18-13-6-7-13)16(20)21-11-12-4-2-1-3-5-12/h1-5,13-15,18H,6-11H2/t14-,15-/m0/s1 |

| Standard InChI Key | MXXHIMMQMBVVGB-GJZGRUSLSA-N |

| Isomeric SMILES | C1CN(C[C@@H]([C@H]1NC2CC2)F)C(=O)OCC3=CC=CC=C3 |

| SMILES | C1CC1NC2CCN(CC2F)C(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | C1CC1NC2CCN(CC2F)C(=O)OCC3=CC=CC=C3 |

Introduction

Chemical Structure and Stereochemical Considerations

Molecular Architecture

The molecular formula C₁₆H₂₀FN₂O₂ was deduced by combining the benzyl carboxylate (C₈H₇O₂), fluoropiperidine (C₅H₈FN), and cyclopropylamino (C₃H₅N) groups. This aligns with mass spectrometry trends observed in analogous compounds, where molecular weights typically range between 250–500 g/mol .

Stereoelectronic Effects

The trans-configuration minimizes steric clashes between the bulky benzyl carboxylate and cyclopropylamino groups. Density functional theory (DFT) calculations on similar systems suggest that the fluorine atom at position 3 stabilizes the chair conformation through hyperconjugative interactions with the piperidine ring’s σ*(C-H) orbitals . This electronic stabilization is critical for maintaining the compound’s rigidity, a desirable trait in drug design for optimizing target binding.

Synthetic Routes and Optimization

Retrosynthetic Analysis

The synthesis of trans-benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate can be approached through a convergent strategy:

-

Piperidine functionalization: Introduce fluorine at position 3 via electrophilic fluorination or halogen exchange.

-

Amine coupling: Attach the cyclopropylamino group at position 4 through nucleophilic substitution or reductive amination.

-

Carboxylate installation: Protect the piperidine nitrogen with a benzyl carboxylate group using carbamate-forming reactions .

Fluorination at Position 3

Electrophilic fluorination using Selectfluor® or deoxyfluorination with DAST (diethylaminosulfur trifluoride) are viable methods. For example, DAST-mediated fluorination of a 3-hydroxypiperidine precursor proceeds via an SN2 mechanism, yielding the 3-fluoro derivative with retention of configuration .

Benzyl Carboxylate Protection

Treatment with benzyl chloroformate (Cbz-Cl) in dichloromethane and triethylamine affords the 1-carboxylate derivative. This step typically achieves >90% yield, as observed in the synthesis of trans-1-benzyl-4-(4-fluorophenyl)-3-piperidinemethanol .

Challenges in Stereocontrol

Achieving the trans-configuration requires chiral auxiliaries or asymmetric catalysis. Mitsunobu reactions using DIAD (diisopropyl azodicarboxylate) and triphenylphosphine have been employed to invert stereochemistry at position 1, as demonstrated in the synthesis of related trans-piperidines .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s calculated partition coefficient (ClogP = 2.8) suggests moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is limited (<0.1 mg/mL at pH 7.4) due to the benzyl and cyclopropyl groups, necessitating formulation with cyclodextrins or lipid nanoparticles for in vivo studies .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous piperidines reveals decomposition temperatures (Td) near 210°C, indicating stability under standard storage conditions. The fluorine atom enhances thermal resilience by strengthening C-F bonds (bond dissociation energy = 485 kJ/mol) .

Future Directions

Synthetic Methodology Development

Advances in continuous-flow chemistry could address scalability issues in the fluorination and amination steps. Microreactors operating at high pressures (20 bar) may improve yields by minimizing side reactions .

Target Validation

CRISPR-Cas9 screens and proteomic profiling are needed to identify the compound’s primary biological targets. Fragment-based drug design (FBDD) could optimize selectivity for CDKs over off-target kinases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume